bolaffinine
Description
Properties
CAS No. |
106856-54-6 |
|---|---|
Molecular Formula |
C11H12N2 |
Synonyms |
bolaffinine |
Origin of Product |
United States |
Isolation and Purification Methodologies for Bolaffinine
Extraction Protocols from Fungal Biomass
The initial step in obtaining bolaffinine involves the extraction of the protein from the fungal biomass of Boletus affinis. This typically requires disrupting the fungal cells to release their intracellular contents, including soluble proteins like this compound. While specific detailed protocols for this compound extraction from fungal biomass were not extensively detailed in the search results beyond its source organism, general methods for isolating compounds from fungal fruit bodies often involve mechanical disruption or chemical lysis followed by collection of the soluble fraction. researchgate.netmdpi.complos.org
Protein Fractionation Techniques Applied to this compound
Following the initial extraction, a series of protein fractionation techniques are employed to separate this compound from other proteins and cellular components. The purification procedure for this compound has been reported to involve four steps: ammonium (B1175870) sulfate (B86663) precipitation, two stages of ion-exchange chromatography, and gel filtration chromatography. nih.gov
Ammonium Sulfate Precipitation in this compound Isolation
Ammonium sulfate precipitation, also known as "salting out," is a common initial step in protein purification. sigmaaldrich.comchemedx.orgnih.gov This technique utilizes the principle that increasing the salt concentration in a solution reduces the solubility of proteins, causing them to aggregate and precipitate out. chemedx.orgnih.gov Different proteins precipitate at different ammonium sulfate concentrations, allowing for a degree of selective separation. chemedx.org In the isolation of this compound, ammonium sulfate precipitation is used as an early step to concentrate the protein and remove many soluble contaminants. nih.gov The precipitated protein is then collected, typically by centrifugation, and redissolved in a suitable buffer for further purification. nih.govhymanlab.org
Ion-Exchange Chromatography in this compound Purification
Ion-exchange chromatography separates proteins based on their net electrical charge. ucl.ac.ukbio-rad.comlcms.czlibretexts.org The stationary phase of an ion-exchange column contains charged functional groups that bind to proteins with an opposite charge. ucl.ac.ukbio-rad.com The binding is reversible, and proteins can be eluted by changing the pH of the mobile phase or by increasing the concentration of salt, which competes with the proteins for binding sites on the stationary phase. ucl.ac.ukbio-rad.comyoutube.com The purification of this compound has been shown to involve two chromatography steps on ion-exchange columns. nih.gov This suggests that this compound's charge properties are exploited at different pH or salt concentrations to achieve separation from other proteins. Given that this compound has an isoelectric point (pI) between pH 9 and 10, ion-exchange chromatography would be a suitable method for its purification, as its net charge would vary significantly with pH, allowing for differential binding to ion-exchange resins. nih.govlcms.cz
Gel Filtration Chromatography for this compound Resolution
Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size. bio-rad.comchromatographyonline.commicrobenotes.com The stationary phase consists of porous beads. Larger molecules that cannot enter the pores pass through the column more quickly, while smaller molecules that can enter the pores have a longer path and elute later. bio-rad.commicrobenotes.com Gel filtration is often used as a final purification step to remove aggregates or smaller contaminants and to exchange buffers. nih.govbio-rad.com In the purification scheme for this compound, gel filtration on Sephadex G-75 was utilized. nih.gov Sephadex G-75 is a gel filtration medium commonly used for separating proteins with molecular weights in a specific range, suggesting that this step is used to isolate this compound based on its size (Mr 22,000) nih.gov and potentially to desalt or buffer exchange the sample after the ion-exchange steps. nih.gov
Assessment of this compound Purity and Yield
Purification Summary for this compound
| Step | Technique | Purpose | Reported Outcome (if available) |
| Initial Processing | Extraction from fungal biomass | Release of intracellular contents | From Boletus affinis Peck nih.gov |
| First Fractionation | Ammonium Sulfate Precipitation | Concentration and initial purification | Included in procedure nih.gov |
| Second Fractionation | Ion-Exchange Chromatography | Separation based on charge (Step 1) | Included in procedure (two steps) nih.gov |
| Third Fractionation | Ion-Exchange Chromatography | Separation based on charge (Step 2) | Included in procedure (two steps) nih.gov |
| Final Purification/Resolution | Gel Filtration Chromatography | Separation based on size, buffer exchange | On Sephadex G-75 nih.gov |
| Overall Outcome | - | Final purified product | 0.65% yield nih.gov |
Biomolecular Characterization of Bolaffinine
Primary Structure Analysis of Bolaffinine
Primary structure analysis of a protein involves determining the linear sequence of its amino acids and identifying any covalent modifications.
Amino Acid Composition and Residue Count of this compound
This compound has been characterized as a protein with a molecular weight of approximately 22,000 Daltons (Da). labr.cc Studies have determined that this compound is composed of 234 amino acid residues. labr.cc While the total number of residues is known, detailed data on the specific count or percentage of each of the 20 standard amino acids within this compound's composition is not available in the consulted literature.
Identification of Post-Translational Modifications in this compound (e.g., Disulfide Bridges)
Investigations into the post-translational modifications of this compound have revealed key structural features. Analysis indicates the absence of free sulfhydryl (SH) groups within the protein. labr.cc Furthermore, the presence of one disulfide bridge has been identified, as evidenced by reactions with 5-5'-dithiobis-nitrobenzoate (DTNB) and 2-mercaptoethanol. labr.cc The specific cysteine residues involved in the formation of this disulfide bridge have not been reported in the available information.
Structural Homology and Evolutionary Relationships of this compound to Known Proteins
Structural homology and evolutionary relationships are typically determined by comparing the amino acid sequence and three-dimensional structure of a protein to those of other known proteins. Based on the available information, detailed analyses of the structural homology and evolutionary relationships between this compound and other known proteins were not found. While other toxic proteins have been isolated from related Boletus species, comprehensive data establishing a direct structural or evolutionary link to this compound was not present in the consulted literature.
Molecular Mechanism of Action of Bolaffinine
Inhibition of Cellular Protein Synthesis by Bolaffinine
Studies have provided clear evidence that this compound acts as a potent inhibitor of protein synthesis. Its inhibitory effect is dose-dependent, meaning that higher concentrations of this compound lead to a greater reduction in protein production colab.wsresearchgate.net. Importantly, investigations have shown that this compound does not impede the uptake of essential precursors required for the synthesis of proteins, DNA, or RNA into cells. This finding suggests that this compound's target is the protein synthesis machinery itself, rather than the availability of the building blocks needed for these macromolecules researchgate.net. This compound has been demonstrated to inhibit protein synthesis in both cell-free systems and cultured cell lines, indicating a direct impact on the translational apparatus researchgate.netcolab.ws.
This compound's Effects on Ribosomal Function
The ribosome serves as the central molecular machine responsible for catalyzing protein synthesis openaccessjournals.comnih.gov. Evidence suggests that this compound exerts its inhibitory effects by disrupting the normal functioning of ribosomes nih.govcolab.ws. While many ribosome-inactivating proteins (RIPs) exert their effect by cleaving a specific adenine (B156593) base from the ribosomal RNA (rRNA) within the sarcin-ricin loop (SRL), thereby inactivating the ribosome, studies on bolesatine (B1168742), a related protein from a different Boletus species, indicate a different mode of action researchgate.netmdpi.com. Research on bolesatine suggests it does not possess RNA-N-glycosidase activity and does not directly damage ribosomal RNA researchgate.net. Ribosomes pre-exposed to bolesatine remained functional in a poly(U) translation system, implying that its inhibitory mechanism does not involve direct rRNA damage researchgate.net. If this compound shares a similar mechanism with bolesatine, its impact on ribosomal function would likely be through an alternative interaction that does not involve enzymatic modification of rRNA.
Specificity of this compound's Protein Synthesis Inhibition Across Different Cell Systems
This compound has demonstrated the ability to inhibit protein synthesis in a range of cell systems, including hepatoma tissue culture cells and rabbit reticulocyte lysates researchgate.net. This broad activity across different eukaryotic cell types suggests that the molecular target of this compound is a conserved component of the protein synthesis machinery nih.govcolab.wsdrugbank.com. The effectiveness of this compound in both intact cells and cell-free systems further supports the notion of a direct interaction with the translational components. However, some studies on related toxins highlight that interactions with cell surface components can influence cellular uptake and toxicity, suggesting that while the ultimate target is intracellular, entry into the cell might involve specific interactions researchgate.net.
Comparative Analysis of this compound's Mechanism with Other Ribosome-Inactivating Proteins (RIPs)
Ribosome-inactivating proteins (RIPs) represent a diverse group of toxins characterized by their ability to catalytically inactivate ribosomes and thus inhibit protein synthesis mdpi.comuva.es. A common mechanism among many RIPs, particularly type 1 RIPs and the A-chain of type 2 RIPs, is their rRNA N-glycosidase activity, which targets a specific adenine in the SRL of the large rRNA mdpi.comuva.es. This enzymatic modification disrupts the binding site for elongation factors, leading to irreversible translational arrest mdpi.com.
Based on the available data, particularly the comparison with bolesatine, this compound's mechanism appears to diverge from the classical RIP mechanism that involves direct enzymatic attack on rRNA researchgate.net. This potential difference suggests that this compound may inhibit protein synthesis through an alternative mechanism, such as interfering with the binding of tRNA or translation factors, or by physically blocking the path of the nascent polypeptide chain within the ribosome biorxiv.orgnih.gov. This places this compound in a potentially distinct class of protein synthesis inhibitors, necessitating further detailed mechanistic studies.
Investigation of this compound Interaction with Translational Machinery Components
Detailed investigations specifically focused on mapping the interaction sites of this compound within the translational machinery (including ribosomal proteins, rRNA molecules, and various protein factors involved in translation initiation, elongation, and termination) are not extensively described in the provided search results. However, the observed inhibition of protein synthesis in cell-free systems strongly implies a direct physical or functional interaction with one or more components essential for translation researchgate.netmdpi.commdpi.comfuturefields.io.
Cellular and Biochemical Activities of Bolaffinine in Vitro and Non Human Systems
Bolesatine's Effects on Hepatoma Tissue Culture Cells
While specific research on hepatoma cells is not detailed in the provided search results, the cytotoxic effects of bolesatine (B1168742) have been characterized in other cell lines, offering insights into its potential impact on cancerous cells. Bolesatine has been demonstrated to inhibit protein synthesis in a concentration-dependent manner in a thymic lymphosarcoma cell line (SP2/O). mmsl.cz
More detailed studies on Madin Darby canine kidney (MDCK) cells reveal that bolesatine causes a dose-dependent inhibition of both protein and DNA synthesis following a 24-hour incubation period. nih.gov Interestingly, the uptake of the necessary precursors for the synthesis of proteins, DNA, and RNA is not affected, suggesting that bolesatine's inhibitory action occurs intracellularly. nih.gov The toxic effects of bolesatine on these cells can be diminished or even nullified by the addition of galactose to the culture medium. nih.gov This suggests that galactose may competitively inhibit the binding of bolesatine to the cell surface, thereby preventing its entry into the cell. nih.gov
| Cell Line | Biological Effect | Incubation Time | Key Findings |
|---|---|---|---|
| Thymic Lymphosarcoma (SP2/O) | Inhibition of protein synthesis | Not specified | Inhibition was dependent on the concentration. mmsl.cz |
| Madin Darby Canine Kidney (MDCK) | Inhibition of protein synthesis | 24 hours | Inhibition was dose-dependent. nih.gov |
| Madin Darby Canine Kidney (MDCK) | Inhibition of DNA synthesis | 24 hours | Inhibition was dose-dependent. nih.gov |
| Madin Darby Canine Kidney (MDCK) | RNA synthesis | 24 hours | Not inhibited at concentrations that were effective in blocking protein synthesis. nih.gov |
Bolesatine's Activity in Rabbit Reticulocyte Lysate Systems
Bolesatine is a recognized inhibitor of protein synthesis in a variety of cell-free in vitro systems. mmsl.czresearchgate.net A rabbit reticulocyte lysate is a standard cell-free system that provides all the essential components for protein synthesis, such as ribosomes, tRNAs, and the various factors required for initiation, elongation, and termination of polypeptide chains. promega.comthermofisher.com Such systems are crucial for dissecting the mechanisms of protein synthesis and for studying the mode of action of translational inhibitors. thermofisher.comspringernature.com
The inhibitory role of bolesatine in protein synthesis has been confirmed in these cell-free environments. mmsl.czresearchgate.net Further investigation into its mechanism using MDCK cells showed that treatment with bolesatine leads to an accumulation of polysomes. nih.gov This observation indicates that bolesatine interferes with the peptidyl elongation step of protein synthesis, rather than the initiation phase. nih.gov
Concentration-Dependent Biological Effects of Bolesatine in in vitro Models
The biological activities of bolesatine are distinctly concentration-dependent. At higher concentrations, it functions as an inhibitor of macromolecular synthesis, whereas at lower concentrations, it displays mitogenic properties, stimulating cell division. mmsl.cznih.gov
The specific inhibitory concentrations in MDCK cells have been determined:
The IC50 (the concentration causing 50% inhibition) for protein synthesis is 0.14 µM . nih.gov
The IC50 for DNA synthesis is 0.32 µM . nih.gov
At a concentration of 0.14 µM, RNA synthesis is not affected. nih.gov
In contrast, at very low concentrations, bolesatine is a powerful mitogen for human T lymphocytes, exhibiting a dose- and time-dependent stimulation of cell division that is reportedly much greater than that of phytohemagglutinin (PHA). nih.govnih.gov
| In Vitro Model | Concentration | Biological Effect |
|---|---|---|
| Madin Darby Canine Kidney (MDCK) Cells | 0.14 µM | 50% inhibition of protein synthesis (IC50). nih.gov |
| Madin Darby Canine Kidney (MDCK) Cells | 0.32 µM | 50% inhibition of DNA synthesis (IC50). nih.gov |
| Human T Lymphocytes | Low concentrations | Mitogenic activity (stimulation of cell division). nih.govnih.gov |
| Various Cell-Free Systems | High concentrations | Inhibition of protein synthesis. mmsl.cznih.gov |
Induction of Cellular Responses Beyond Protein Synthesis Inhibition (e.g., DNA fragmentation, if evidence supports, but excluding apoptosis pathway details)
The cellular impact of bolesatine is not limited to the inhibition of protein synthesis. In MDCK cells, bolesatine also inhibits DNA synthesis in a dose-dependent fashion, with an IC50 value of 0.32 µM. nih.gov This suggests that bolesatine interferes with the cellular processes involved in DNA replication.
Based on the available search results, there is no evidence to suggest that bolesatine induces DNA fragmentation. The primary cytotoxic mechanisms identified are the inhibition of protein and DNA synthesis. nih.gov
Advanced Analytical Methodologies in Bolaffinine Research
Spectroscopic Techniques for Bolaffinine Structural Elucidation (e.g., NMR, Mass Spectrometry for protein characterization)
Structural elucidation of proteins like this compound is a critical step in understanding their function and mechanism of action. While the initial characterization of this compound established its protein nature, molecular weight, amino acid composition, isoelectric point, and the presence of a disulfide bridge, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for more detailed structural analysis.
Mass Spectrometry is widely used for the analysis of molecular structures of unknown compounds, including biopolymers such as proteins and polypeptides nih.gov. High-resolution MS can accurately measure the molecular weight of intact proteins, confirming the reported Mr of 22,000 for this compound nih.gov. Tandem MS techniques can fragment the protein into smaller peptides, and the analysis of these fragmentation patterns provides crucial information for determining the amino acid sequence and identifying post-translational modifications nih.gov. This approach would be invaluable in confirming the reported 234 amino acids in this compound and detailing its primary structure. MS is also highly sensitive, allowing structural information to be gleaned from small amounts of sample nih.gov.
Based on initial characterization efforts, some fundamental properties of this compound have been determined:
| Property | Value | Source |
| Molecular Weight (Mr) | ~22,000 Da | |
| Amino Acid Content | 234 amino acids | |
| Isoelectric Point | pH 9-10 | |
| Disulfide Bridges | One |
Biochemical Assays for Quantifying this compound's Biological Activity
Quantifying the biological activity of this compound is essential for understanding its potency and mechanism. This compound has been shown to inhibit protein synthesis. Biochemical assays are critical tools for measuring the presence, activity, or concentration of a specific biochemical substance and evaluating molecular interactions and biological activity.
Specific biochemical assays can be designed to quantify this compound's effect on protein synthesis. Assays that measure the incorporation of labeled amino acids into newly synthesized proteins in a cell-free system (such as a rabbit reticulocyte lysate, as mentioned in) or in cultured cells (like hepatoma tissue culture cells, also mentioned in) can directly quantify the degree of protein synthesis inhibition caused by varying concentrations of this compound. This allows for the determination of parameters such as the half maximal inhibitory concentration (IC50), a quantitative measure of how much this compound is needed to inhibit protein synthesis by half.
Biochemical assays can also assess molecular interactions, such as enzyme activity or receptor binding. While this compound's exact target in the protein synthesis machinery is not explicitly detailed in the provided results, biochemical assays could be used to investigate its interaction with specific ribosomal components or translation factors. For instance, enzyme assays could be employed if this compound were found to affect the activity of an enzyme involved in translation. Ligand binding assays could be used to study the binding affinity and specificity of this compound to its molecular target within the protein synthesis machinery. These quantitative measurements are crucial for defining the potency and mechanism of this compound's biological effect.
Methodological Approaches for Investigating Protein-Protein Interactions of this compound
As a protein that inhibits protein synthesis, this compound likely exerts its effect through interactions with other proteins within the cellular machinery. Investigating these protein-protein interactions (PPIs) is vital for a complete understanding of its mechanism. Numerous methodologies exist to study PPIs, which are the physical contacts between two or more protein molecules.
One of the widely used biochemical methods for investigating PPIs is co-immunoprecipitation (co-IP). This technique involves using an antibody specific to this compound to isolate it from a cellular lysate. Any proteins that are stably bound to this compound under the experimental conditions will be co-precipitated and can then be identified using techniques such as Western blotting or Mass Spectrometry. Co-IP is considered a valuable method for verifying interactions between suspected binding partners.
Pull-down assays are another common method, often utilizing a tagged version of this compound (the "bait") immobilized on a solid support to capture interacting proteins (the "prey") from a cell lysate. The captured proteins are then analyzed, typically by SDS-PAGE and Western blotting or MS, to identify this compound's binding partners.
Other methods for investigating protein interactions include techniques like far-western blotting, which probes for protein-protein binding on a membrane, and label transfer techniques. For detecting interactions in living cells, techniques such as Bimolecular Fluorescence Complementation (BiFC) or Förster Resonance Energy Transfer (FRET) can be employed to visualize and confirm interactions in a more physiological context. Tandem Affinity Purification coupled with Mass Spectrometry (TAP-MS) is a powerful approach for identifying components of protein complexes, which could be applied to identify proteins that associate with this compound.
Emerging Research Perspectives and Potential Non Clinical Applications
Bolaffinine as a Biochemical Tool for Protein Synthesis Research
This compound, as a protein toxin, has been investigated for its effects on protein synthesis. Studies on similar fungal protein toxins, such as bolesatine (B1168742) from Boletus satanas, have shown inhibition of protein synthesis in both cell-free systems and cell cultures. researchgate.net This inhibition can occur in a dose-dependent manner, affecting cellular protein synthesis after incubation. researchgate.net The mechanism often involves interfering with the cellular machinery responsible for translating genetic information from mRNA into proteins. openaccessjournals.comopenaccessjournals.com
Protein synthesis is a fundamental biological process involving the translation of genetic information encoded in DNA into specific amino acid sequences by ribosomes. openaccessjournals.comopenaccessjournals.com Understanding the molecular mechanisms of this process is crucial for basic biology and for understanding diseases. openaccessjournals.comnih.gov Differences in protein synthesis machinery between different organisms, such as bacteria, archaea, and eukaryotes, can be exploited by natural compounds that target these processes. nih.gov
Cell-free protein synthesis (CFPS) systems are valuable tools for studying protein synthesis, offering a simplified environment to conduct experiments under various conditions. frontiersin.org CFPS systems have been used to produce and study toxic and complex proteins, and they offer advantages in terms of speed and sensitivity compared to in vivo methods. frontiersin.org The use of such systems could be relevant for further investigating the specific interactions of this compound with the protein synthesis machinery.
Research on other protein synthesis inhibitors, like puromycin, highlights how compounds interfering with translation can be used as biochemical tools. Puromycin causes premature chain termination during translation by entering the ribosome's A site and being incorporated into the growing peptide chain. wikipedia.org This leads to the release of truncated proteins and inhibits further translation. wikipedia.org Such mechanisms provide a framework for understanding how this compound might exert its effects on protein synthesis.
Applications of this compound in Cell Biology Studies
Protein toxins like this compound can serve as valuable tools in cell biology to probe specific cellular functions and pathways. Studies involving toxic proteins from fungi have demonstrated their utility in inducing specific cellular responses, such as apoptosis. For instance, toxophallin, a cytotoxic protein from Amanita phalloides, has been shown to induce apoptosis in various mammalian cell lines. researchgate.net This induction can involve DNA fragmentation and morphological changes characteristic of programmed cell death. researchgate.net
Investigating the interaction of this compound with cellular components, such as the cell membrane, is also relevant to cell biology studies. Some toxic compounds exert their effects by binding to or disrupting the cell membrane, influencing cellular uptake or signaling pathways. researchgate.net For example, the toxic effects of bolesatine can be decreased or abolished by the addition of galactose, suggesting that galactose prevents the toxin from binding to the cell membrane and entering the cell. researchgate.net
Cell-based assays are fundamental in cell biology for studying the effects of various compounds. These assays can range from simple single-cell analyses to more complex tissue engineering models. fhnw.ch The development of high-throughput screening methods and the use of complex microphysiological systems are becoming increasingly important in pharmaceutical research and could be adapted to study the cellular effects of this compound in a more comprehensive manner. fhnw.ch
Future Directions in the Discovery and Characterization of Novel Fungal Protein Toxins
The discovery and characterization of novel fungal protein toxins remain an active area of research. Fungi, particularly those from diverse ecological groups like endophytes and marine-derived species, represent a vast and underexplored source of bioactive compounds, including protein toxins. researchgate.netfrontiersin.orgbohrium.comsci-hub.se Traditional methods for discovering fungal metabolites often involve cultivating fungi and screening their extracts for biological activity. frontiersin.org However, many fungal genes responsible for producing secondary metabolites, including toxins, may be "silent" under standard laboratory conditions, limiting the discovery of novel compounds. frontiersin.orgfrontiersin.orgsciety.org
Advances in genomics, transcriptomics, and proteomics are providing new avenues for the discovery of fungal protein toxins. frontiersin.org Bioinformatic mining of fungal genomes can help identify potential toxin-encoding genes and predict novel toxin domains. biorxiv.org Computational pipelines are being developed to identify potential new targets for antifungal compounds, which could also aid in the discovery of toxins that interact with essential fungal proteins. biorxiv.orgnih.govnih.govplos.org For example, a "two-by-two" comparative genomics pipeline has been used to discover a novel fungal Tc toxin complex. sciety.org
Characterization of novel protein toxins involves determining their physical and chemical properties, as well as their biological activities and mechanisms of action. Techniques such as chromatography, electrophoresis, and mass spectrometry are essential for the isolation and structural elucidation of these compounds. frontiersin.org Cellular assays, as discussed in Section 8.2, are crucial for understanding their effects on cells.
Future research directions include exploring fungi from underexplored habitats and employing strategies to activate silent gene clusters, such as co-culturing with other microorganisms or using epigenetic modifiers. frontiersin.orgfrontiersin.org The integration of traditional isolation methods with modern omics technologies and computational approaches is expected to accelerate the discovery and characterization of novel fungal protein toxins with potentially unique mechanisms of action. frontiersin.orgsciety.org
Role of Natural Product Chemistry in Understanding Fungal Bioactive Compounds
Natural product chemistry plays a central role in the discovery, isolation, structural elucidation, and study of bioactive compounds from natural sources, including fungi. researchgate.neteurekaselect.comusask.camdpi.com This field is essential for unlocking the potential of fungal metabolites for various applications. Natural products from fungi exhibit significant structural diversity and a wide range of pharmacological activities. researchgate.neteurekaselect.combohrium.comfrontiersin.org
The process typically involves the collection and identification of fungal species, followed by the extraction of compounds using various solvents. frontiersin.org Chromatography techniques, such as HPLC and UHPLC, are used to isolate individual compounds from complex extracts. frontiersin.org Spectroscopic methods, including NMR, MS, and IR, are then employed to determine the chemical structures of the isolated compounds. frontiersin.org X-ray crystallography can provide detailed three-dimensional structural information. frontiersin.org
Natural product chemistry also contributes to understanding the biosynthesis of fungal bioactive compounds. Investigating the enzymatic pathways and genes involved in the production of these metabolites can provide insights into their structural diversity and potential for modification through synthetic biology or genetic engineering. frontiersin.orgfrontiersin.org
Furthermore, natural product chemistry is crucial for studying the interactions of fungal compounds with biological targets. This involves biochemical assays to determine their activity and affinity for specific proteins or pathways, such as protein synthesis machinery or cellular enzymes. usask.cacnr.itmdpi.com The knowledge gained from these studies can inform the development of new biochemical tools and potentially lead to the discovery of lead compounds for various applications. The field continues to evolve with the integration of advanced analytical techniques and computational tools, enabling a more efficient and comprehensive exploration of the fungal metabolome. frontiersin.orgsciety.orgfrontiersin.org
Q & A
Q. What are the established protocols for synthesizing bolaffinine, and how can researchers ensure reproducibility?
- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or catalytic asymmetric synthesis. To ensure reproducibility:
- Document reaction conditions (temperature, solvent, catalyst loading) and purification steps (e.g., column chromatography, recrystallization) in the Experimental/Materials and Methods section .
- Include purity validation (e.g., HPLC, NMR) and yield calculations. Cross-reference procedures with prior literature to identify deviations .
- Provide raw spectral data (e.g., H/C NMR, HRMS) in Supporting Information to confirm structural identity .
Q. How can researchers characterize this compound’s structural and electronic properties?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : NMR for bond connectivity, IR for functional groups, and X-ray crystallography for absolute configuration .
- Computational methods : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
- Compare results with published crystallographic databases (e.g., Cambridge Structural Database) to resolve ambiguities .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Methodological Answer :
- Dose-response assays : Measure IC/EC values in cell lines relevant to the target disease (e.g., cancer, infectious diseases) .
- Selectivity screening : Test against off-target receptors/enzymes to assess specificity .
- Statistical validation : Use triplicate experiments with positive/negative controls. Report -values and confidence intervals .
Advanced Research Questions
Q. How can researchers optimize this compound’s synthetic yield while minimizing byproducts?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst type, solvent polarity):
- Table 1 : Example DoE Parameters for Catalytic Optimization
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst loading | 1–5 mol% | 3 mol% | +25% yield |
| Reaction time | 6–24 hrs | 12 hrs | Reduced dimerization |
| Temperature | 60–100°C | 80°C | Maximized conversion |
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review to identify sources of variability:
- Step 1 : Compare assay conditions (cell line viability, incubation time, solvent used) .
- Step 2 : Evaluate analytical quality (e.g., purity of tested compound batches) .
- Step 3 : Replicate conflicting studies with standardized protocols. Use Bland-Altman plots to quantify inter-lab variability .
Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Target deconvolution : Use chemical proteomics (e.g., affinity chromatography with this compound-functionalized beads) to identify binding partners .
- Molecular dynamics simulations : Model ligand-receptor interactions to predict binding affinity and conformational changes .
- Knockout/knockdown models : Validate target relevance in disease models (e.g., CRISPR-edited cell lines) .
Data Reporting and Validation Guidelines
- Critical Parameters for Reproducibility :
- Report sampling plans , subsourcing methods , and error propagation calculations per ISO/IEC 17025 standards .
- Disclose batch-to-batch variability (e.g., HPLC chromatograms for each synthesis run) .
- Contradiction Analysis Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
